molecular formula C10H10N2O2 B13696986 7-(Hydroxymethyl)-3-methyl-1,5-naphthyridin-2(1H)-one

7-(Hydroxymethyl)-3-methyl-1,5-naphthyridin-2(1H)-one

Cat. No.: B13696986
M. Wt: 190.20 g/mol
InChI Key: MBHMWBIQQMWJDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Hydroxymethyl)-3-methyl-1,5-naphthyridin-2(1H)-one is a heterocyclic compound with a naphthyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Hydroxymethyl)-3-methyl-1,5-naphthyridin-2(1H)-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The scalability of the process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

7-(Hydroxymethyl)-3-methyl-1,5-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: Halogenation reactions can introduce halogen atoms into the naphthyridine ring, which can then be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) followed by nucleophilic substitution.

Major Products Formed

    Oxidation: 7-(Carboxymethyl)-3-methyl-1,5-naphthyridin-2(1H)-one.

    Reduction: 7-(Hydroxymethyl)-3-methyl-1,5-naphthyridin-2(1H)-ol.

    Substitution: Various substituted naphthyridines depending on the nucleophile used.

Scientific Research Applications

7-(Hydroxymethyl)-3-methyl-1,5-naphthyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-(Hydroxymethyl)-3-methyl-1,5-naphthyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    7-(Hydroxymethyl)-3-methylquinoline: Similar structure but with a quinoline core.

    7-(Hydroxymethyl)-3-methylisoquinoline: Isoquinoline core with similar functional groups.

    7-(Hydroxymethyl)-3-methylpyridine: Pyridine core with hydroxymethyl and methyl groups.

Uniqueness

7-(Hydroxymethyl)-3-methyl-1,5-naphthyridin-2(1H)-one is unique due to its naphthyridine core, which provides distinct electronic and steric properties compared to quinoline, isoquinoline, and pyridine derivatives. This uniqueness can result in different reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

7-(hydroxymethyl)-3-methyl-1H-1,5-naphthyridin-2-one

InChI

InChI=1S/C10H10N2O2/c1-6-2-8-9(12-10(6)14)3-7(5-13)4-11-8/h2-4,13H,5H2,1H3,(H,12,14)

InChI Key

MBHMWBIQQMWJDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(C=N2)CO)NC1=O

Origin of Product

United States

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